5-Chloro-4-methylquinoline
Overview
Description
5-Chloro-4-methylquinoline is a useful research compound. Its molecular formula is C10H8ClN and its molecular weight is 177.63 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis : It's used in establishing crystal structures of hydrogen-bonded compounds with different isomers of chloro- and nitro-substituted benzoic acids (Ishida, 2021).
Chemical Reactions : In the formation of 4-chloro[1,2]dithiolo[3,4-c]quinolin-1-ones and bis(dichloro(4-quinolyl)methyl]trisulphanes (Al-Shaar et al., 1988).
NMR Spectroscopy : For studying the proton and carbon chemical shifts of various compounds (Maślankiewicz, 2000).
Molecular Structure Determination : In determining the structure of methylquinolines and their side-chain halogen derivatives (Kóródi, 1991).
Synthesis of Various Compounds : Useful in synthesizing 5-iodo-8-methylquinoline, 5-chloro-8-methylquinoline, and 5-fluoro-8-methylquinoline (Tochilkin et al., 1983).
Synthesis of Pyrrolo[4,3,2-de]quinolines : For the synthesis of various pyrrolo[4,3,2-de]quinolines, including Damirones A and B, and various tetrahydropyrrolo[4,3,2-de]quinolines (Roberts et al., 1997).
Drug Synthesis : Used in synthesizing novel substituted dibenzonaphthyridines (Manoj & Prasad, 2009).
Medical Research : It has schistosomicidal activity, potentially useful for treating infections caused by schistosomiasis (Bristow et al., 1967).
Antimicrobial Activity : Exhibits antimicrobial activity against various bacteria and fungi (Patel & Patel, 2017).
Corrosion Inhibition : Functions as an efficient corrosion inhibitor for mild steel in hydrochloric acid (Rbaa et al., 2019).
Antimalarial Activity : Shows excellent antimalarial activity, effective against resistant strains, with encouraging pharmacokinetic properties for clinical trials (Werbel et al., 1986).
Tubulin-Polymerization Inhibition : A novel class of tubulin-polymerization inhibitors targeting the colchicine site, with potential antitumor activity (Wang et al., 2014).
Cancer Therapy and Alzheimer's Disease Treatment : Oral Clioquinol has potential applications in cancer therapy, Alzheimer's disease treatment, and treatment of intestinal amebiasis (Mao & Schimmer, 2008).
Antibacterial and Antifungal Activities : The synthesized 4-chloro-6-methylquinoline-2(1H)-one (4C6MQ) and its isomer (4C8MQ) have potential drug-likeliness and were screened for these activities (Murugavel et al., 2018).
Environmental Remediation : Its degradation by a soil bacterium is a potential method for removing it from groundwater, particularly in areas affected by coal gasification and wood treatment processes (Sutton et al., 1996).
Dental Plaque Inhibition : Four analogs of 5-chloro-4-methylquinoline showed in vitro antiplaque activity (Warner et al., 1975).
Solubility and Mixing Properties : Its solubility in selected solvents is directly proportional to temperature, with mixing being a spontaneous and entropy-driven process (Wan et al., 2020).
Properties
IUPAC Name |
5-chloro-4-methylquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-5-6-12-9-4-2-3-8(11)10(7)9/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEPIPKKPRZABW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)C=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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